

IACS-13909: A Deep Dive into its Pharmacological Profile

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Compound of Interest

Compound Name: IACS-13909

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Introduction

IACS-13909 is a potent, selective, and orally active allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2).[1][2][3] SHP2 is a critical phosphatase that plays a key role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), and is essential for the full activation of the MAPK pathway.[4][5][6] This technical guide provides a comprehensive overview of the pharmacological properties of **IACS-13909**, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action

IACS-13909 functions as an allosteric inhibitor of SHP2, binding to a pocket at the interface between the SH2 domains and the phosphatase domain.[7] This binding stabilizes SHP2 in an inactive conformation, thereby preventing its function in downstream signaling. A key consequence of SHP2 inhibition by **IACS-13909** is the suppression of the MAPK signaling pathway.[1][2][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **IACS-13909** based on preclinical studies.

Table 1: In Vitro Potency and Selectivity

Parameter	Value	Description
IC50	15.7 nM	Concentration for 50% inhibition of purified full-length, recombinant human SHP2 protein. [1] [8] [9]
Kd	32 nM	Binding affinity to SHP2. [1] [8]
Selectivity	Highly selective for SHP2	When tested at 10 μ M, IACS-13909 showed significant inhibition of SHP2 only, against a panel of 22 other phosphatases. [8] [10]

Table 2: In Vitro Cellular Activity

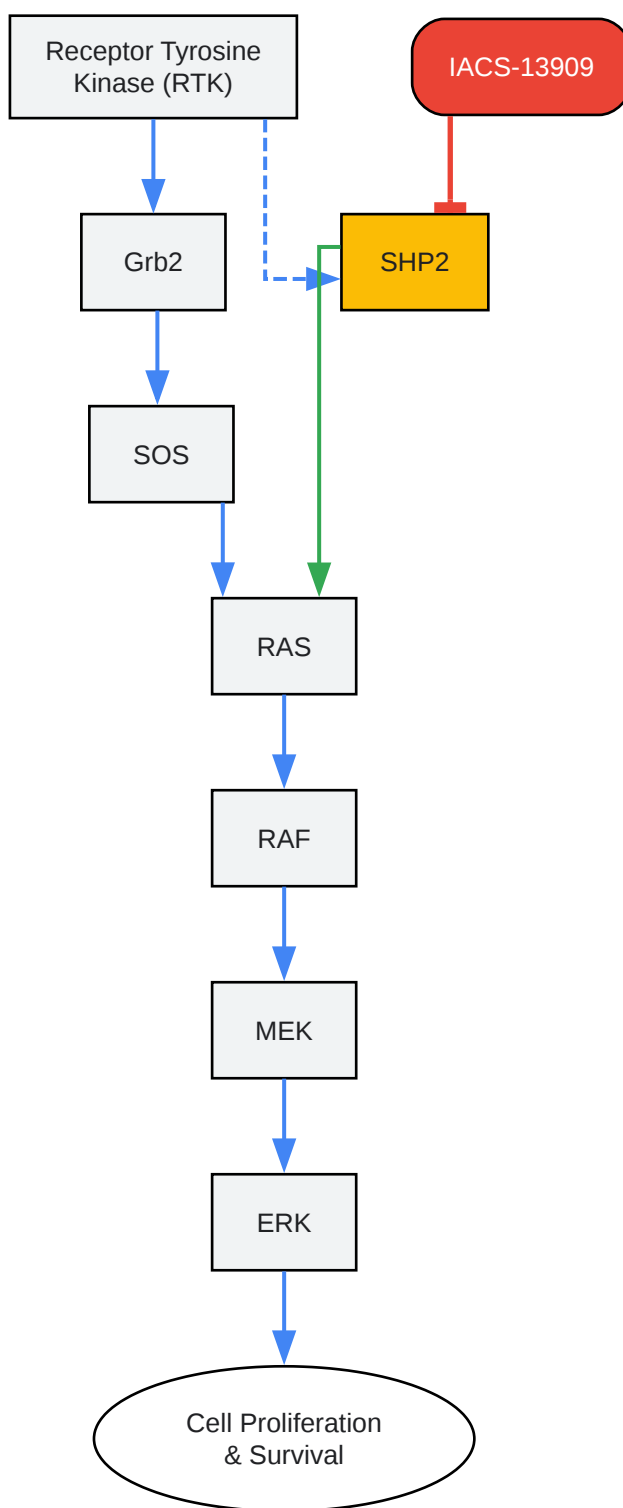
Cell Line	Treatment Concentration	Effect
Wild-type SHP2 and KYSE-520 cells	10 nM - 10 μ M (14 days)	Potent suppression of proliferation. [1]
Wild-type SHP2 and KYSE-520 cells	1-5 μ M (2 hours)	Potent suppression of pERK and pMEK levels. [1]
NCI-H1975 CS cells	~1 μ M (GI50)	Potent dose-dependent suppression of proliferation. [1]
NCI-H1975 CS cells	0.041-3.3 μ M	Dose-dependent suppression of pERK. [1]

Table 3: In Vivo Antitumor Efficacy

Animal Model	Dosage	Treatment Duration	Outcome
Mice with KYSE-520 tumor xenografts	70 mg/kg, oral, daily	21 days	100% tumor growth inhibition (TGI). [1] [8] [9]

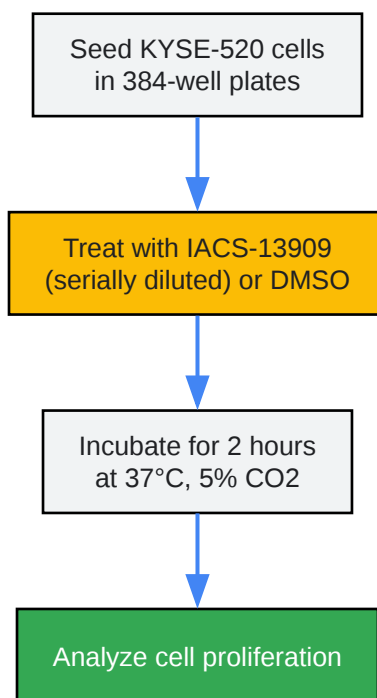
Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the role of **IACS-13909**, the following diagrams illustrate its mechanism within the cellular signaling cascade and a typical experimental workflow.



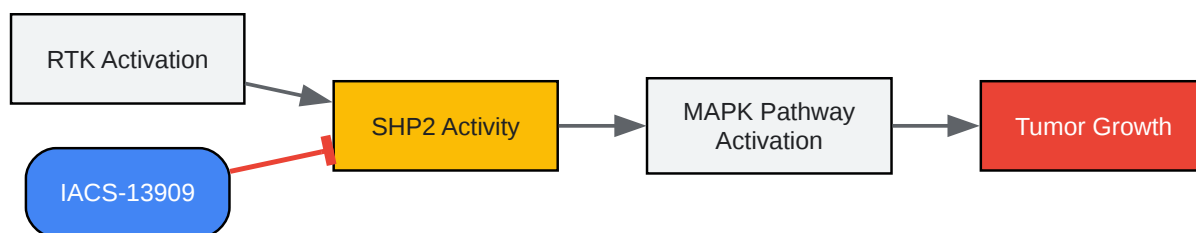
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Caption: **IACS-13909** inhibits SHP2, blocking the MAPK signaling pathway.



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Caption: Workflow for an in vitro cell proliferation assay with **IACS-13909**.



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Caption: Logical flow of **IACS-13909**'s impact on tumor growth.

Detailed Experimental Protocols

In Vitro Enzymatic Assay

To determine the IC₅₀ of **IACS-13909**, a biochemical assay was performed using purified full-length, recombinant human SHP2 protein. The assay was conducted in the presence of a bistyrosylphosphorylated peptide substrate.[11] **IACS-13909** was tested at various concentrations, and the phosphatase activity of SHP2 was measured. The IC₅₀ value was

calculated from 59 independent tests.[11] Notably, **IACS-13909** did not inhibit the truncated phosphatase domain of SHP2 at concentrations up to 50,000 nmol/L, confirming its allosteric mechanism of action.[9]

Cell-Based Proliferation and Signaling Assays

For in vitro cell proliferation assays, tumor cell lines such as KYSE-520 were seeded in 384-well plates.[2] The following day, cells were treated with serially diluted **IACS-13909** or DMSO as a control and incubated for a specified period (e.g., 2 hours or 14 days) at 37°C in a 5% CO₂ environment.[1][2] Cell proliferation was then assessed. To analyze the impact on MAPK signaling, cells were treated with **IACS-13909** for a shorter duration (e.g., 2 hours), followed by lysis and analysis of pERK and pMEK levels via methods such as Western blotting.[1]

In Vivo Tumor Xenograft Studies

In vivo efficacy was evaluated using mouse models with established subcutaneous tumors. For example, KYSE-520 cells were implanted in mice.[9] Once tumors reached a specified size, mice were treated with **IACS-13909** administered orally, typically at a dose of 70 mg/kg once daily.[1][8][9] Tumor growth was monitored over the treatment period (e.g., 21 days), and tumor growth inhibition (TGI) was calculated. Animal body weight was also monitored to assess treatment tolerability.[8][9]

Overcoming Therapeutic Resistance

A significant aspect of the preclinical research on **IACS-13909** has focused on its ability to overcome resistance to targeted therapies, particularly the EGFR inhibitor osimertinib in non-small cell lung cancer (NSCLC).[3][4][5] Osimertinib resistance can arise from both EGFR-dependent and EGFR-independent mechanisms.[3][12] **IACS-13909** has demonstrated the ability to suppress tumor cell proliferation and induce tumor regression in osimertinib-resistant NSCLC models, both as a single agent and in combination with osimertinib.[4][5][12] This suggests that targeting SHP2 could be a viable strategy to overcome acquired resistance to EGFR inhibitors.[4][12]

Conclusion

IACS-13909 is a potent and selective allosteric SHP2 inhibitor with significant preclinical antitumor activity. Its ability to suppress the MAPK signaling pathway makes it a promising

therapeutic agent for cancers driven by a broad range of RTKs.[6][7] Furthermore, its efficacy in overcoming resistance to established targeted therapies highlights its potential to address significant unmet needs in oncology.[3][4] The data presented in this guide underscore the strong scientific rationale for the continued investigation of **IACS-13909** in clinical settings. Navire Pharma, an affiliate of BridgeBio Pharma, in collaboration with MD Anderson, has been advancing the clinical development of SHP2 inhibitors based on these promising preclinical findings.[3][7]

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. New study from MD Anderson and BridgeBio's Navire Pharma shows SHP2 inhibition overcomes multiple therapeutic-resistance mechanisms in lung cancer | MD Anderson Cancer Center [mdanderson.org]
- 4. [PDF] Allosteric SHP2 Inhibitor, IACS-13909, Overcomes EGFR-Dependent and EGFR-Independent Resistance Mechanisms toward Osimertinib | Semantic Scholar [semanticscholar.org]
- 5. Allosteric SHP2 inhibitor IACS-13909 overcomes EGFR-dependent and EGFR-independent resistance mechanisms towards osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. navirepharma.com [navirepharma.com]
- 8. IACS-13909 is a Selective and Orally Active SHP2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. researchgate.net [researchgate.net]

- 12. Allosteric SHP2 Inhibitor, IACS-13909, Overcomes EGFR-Dependent and EGFR-Independent Resistance Mechanisms toward Osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
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